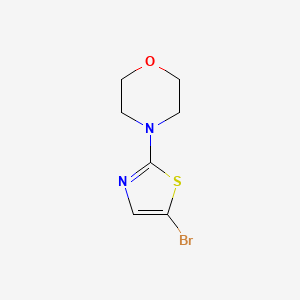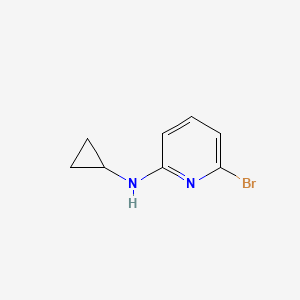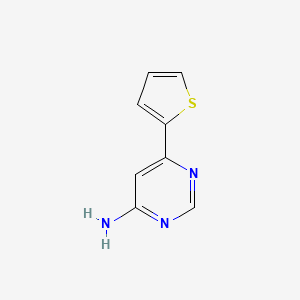
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes :
- "1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea" and similar compounds have been used in the synthesis and characterization of metallomacrocyclic palladium(II) complexes, demonstrating varied formations based on solvents used (Guerrero et al., 2008).
- These compounds have also been involved in forming didentate bispyrazole ligands with divalent copper, zinc, and cobalt, showcasing unique eight-ring chelates and various geometries in their structure (Schuitema et al., 2001).
Facile Synthesis of Ligands :
- The compound has been utilized in the facile synthesis of flexible ligands, such as bis(pyrazol-1-yl)alkanes, which are important in various chemical syntheses (Potapov et al., 2007).
Novel Synthesis Methods :
- It has been used in novel synthesis methods, such as the creation of pyridine-pyrimidines and their bis-derivatives, showcasing its versatility in chemical synthesis (Rahmani et al., 2018).
Study of Corrosion Inhibitors :
- Research has explored the potential activity of bipyrazole derivatives, including "1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea," as corrosion inhibitors, using density functional theory to understand their efficiencies and reactive sites (Wang et al., 2006).
Anion Tuning in Hydrogels :
- The compound is involved in anion tuning of the rheology, morphology, and gelation of low molecular weight salt hydrogelators, showing the influence of anions on the physical properties of gels (Lloyd & Steed, 2011).
Structural Characterization and Bioassay Screening :
- Its derivatives have been used in the synthesis, structural characterization, and bioassay screening of dimeric bis[dicarboxylatotetraorganodistannoxanes], providing insights into their fungicide, insecticide, miticide activities, and cytotoxicities (Wen et al., 2005).
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives, which include this compound, are present in several biologically and medicinally active compounds . They have been found to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they interact with their targets in a variety of ways .
Biochemical Pathways
Pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they have multiple effects at the molecular and cellular level .
Action Environment
This suggests that they interact with multiple targets, affect multiple biochemical pathways, and have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
1,3-bis(2,5-dimethylpyrazol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c1-7-5-9(16(3)14-7)12-11(18)13-10-6-8(2)15-17(10)4/h5-6H,1-4H3,(H2,12,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPQIDOCNCFFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC(=NN2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1371962.png)
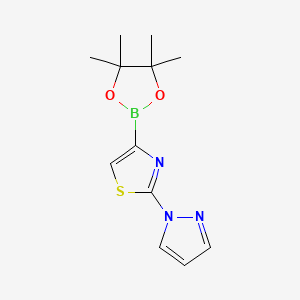


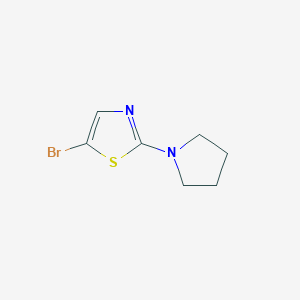

![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)


